N-(2-methoxyethyl)methanesulfonamide
Description
N-(2-Methoxyethyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonyl group linked to a nitrogen atom substituted with a 2-methoxyethyl chain. Sulfonamides are renowned for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their stability, tunable electronic properties, and bioactivity .
Properties
Molecular Formula |
C4H11NO3S |
|---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
N-(2-methoxyethyl)methanesulfonamide |
InChI |
InChI=1S/C4H11NO3S/c1-8-4-3-5-9(2,6)7/h5H,3-4H2,1-2H3 |
InChI Key |
JFSYLINYOHTYGG-UHFFFAOYSA-N |
Canonical SMILES |
COCCNS(=O)(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The methanesulfonamide core allows for versatile functionalization. Key structural analogs and their substituent-driven properties include:
Key Observations :
- Hydrophilicity : The 2-methoxyethyl group in the target compound likely enhances water solubility compared to analogs with aromatic (e.g., furan ) or bulky tert-butyl substituents .
- Bioactivity : Anti-inflammatory and antioxidant activities are linked to electron-donating groups (e.g., hydroxyl ) or aryl amides , whereas halogenated derivatives may exhibit toxicity or catalytic utility .
Physicochemical Properties
- Solubility: Methoxyethyl chains improve solubility in polar solvents (e.g., methanol, acetonitrile) compared to analogs like N-(2-furylmethyl)methanesulfonamide .
- Stability : Sulfonamides with electron-withdrawing groups (e.g., nitro ) exhibit higher thermal stability, while hydroxyl-containing derivatives may undergo oxidative degradation .
- Spectroscopic Data :
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic substitution, where the amine group of 2-methoxyethylamine attacks the electrophilic sulfur atom in methanesulfonyl chloride. The nitroalkane solvent ensures the solubility of the sulfonamide product at elevated temperatures while precipitating the amine hydrochloride by-product. Key parameters include:
-
Molar Ratio : A slight excess of 2-methoxyethylamine (1.1–1.2 equivalents) ensures complete consumption of methanesulfonyl chloride.
-
Solvent Ratio : Nitroalkane-to-methanesulfonyl chloride ratios of 3:1 to 4:1 optimize product solubility.
-
Temperature : The reaction is initiated at 25–30°C to control exothermicity, followed by heating to 50–70°C to dissolve precipitated product.
Workup and Purification
Post-reaction, the mixture is filtered to remove insoluble amine hydrochloride. The nitroalkane filtrate is then cooled to 0–25°C to crystallize the sulfonamide product, yielding 85–94% purity. Residual solvent is removed via distillation or vacuum drying. A notable advantage is the recyclability of nitroalkane, which retains dissolved sulfonamide and reduces waste.
Molecular Sieve-Assisted Synthesis
An alternative method employs molecular sieves to sequester hydrochloric acid (HCl) generated during the reaction, eliminating the need for aqueous workup. This approach is advantageous for moisture-sensitive intermediates.
Procedure and Optimization
In a typical setup, 2-methoxyethylamine and methanesulfonyl chloride are combined in dichloromethane with powdered Type 3A molecular sieves (3–5 Å pore size). The sieves adsorb HCl, shifting the equilibrium toward product formation. Key steps include:
Yield and Scalability
This method achieves yields of 68–75%, with purity enhanced by recrystallization from methylcyclohexane. While less efficient than nitroalkane-mediated synthesis, it avoids solvent distillation and suits small-scale laboratory preparations.
Comparative Analysis of Methods
Advanced Modifications and Recent Findings
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for N-(2-methoxyethyl)methanesulfonamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting methanesulfonyl chloride with 2-methoxyethylamine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Optimization includes temperature control (0–25°C), solvent selection to enhance solubility, and stoichiometric adjustments to minimize side products. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- FT-IR : Identifies functional groups (e.g., sulfonamide S=O stretches ~1350–1150 cm⁻¹, C-O-C from methoxy groups ~1250 cm⁻¹) .
- NMR : ¹H and ¹³C NMR confirm molecular structure (e.g., methoxy protons at δ 3.2–3.5 ppm, sulfonamide NH at δ 5.5–6.5 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation pathways .
Q. How is regioselectivity achieved during derivatization of this compound?
- Methodological Answer : Regioselectivity in alkylation or acylation is controlled by steric and electronic factors. For example, using bulky electrophiles to favor substitution at less hindered sites or employing directing groups (e.g., fluorine substituents) to activate specific positions. Reaction monitoring via TLC or HPLC ensures selectivity .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model molecular orbitals, charge distribution, and transition states. For instance:
- Thermochemistry : Exact exchange terms improve accuracy in predicting atomization energies (average error ~2.4 kcal/mol) .
- Reactivity : Local kinetic-energy density functionals (e.g., Colle-Salvetti) assess correlation energies for reaction pathways .
- UV/Vis Spectra : TD-DFT simulates electronic transitions, validated against experimental spectra .
Q. What methodologies resolve contradictions between experimental and computational data on reaction mechanisms?
- Methodological Answer : Discrepancies arise from approximations in computational models (e.g., solvent effects, relativistic terms). Strategies include:
- Hybrid Approaches : Combine experimental kinetics (e.g., stopped-flow spectroscopy) with DFT-optimized transition states .
- Solvent Modeling : Explicit solvent molecules or continuum models (e.g., PCM) refine free energy calculations .
- Benchmarking : Cross-validate with high-level ab initio methods (e.g., CCSD(T)) for critical steps .
Q. How do structural modifications influence the biological activity of this compound derivatives?
- Methodological Answer : Structure-activity relationships (SAR) are explored via:
- Enzyme Assays : Measure IC₅₀ values against targets (e.g., kinases, proteases) .
- Molecular Docking : Simulate binding modes (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with sulfonamide groups) .
- Pharmacokinetic Studies : LogP calculations and PAMPA assays assess lipophilicity and membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
